

Theoretical studies and molecular modeling of **N,N'-bis(3-acetylphenyl)thiourea**.

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Compound of Interest

Compound Name: *N,N'-bis(3-acetylphenyl)thiourea*

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An In-depth Technical Guide on the Theoretical Studies and Molecular Modeling of **N,N'-bis(3-acetylphenyl)thiourea** and Its Analogs

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies applicable to **N,N'-bis(3-acetylphenyl)thiourea**. Due to the limited availability of specific data for this exact compound, this document leverages detailed information from closely related analogs, particularly 3-acetyl-1-phenylthiourea, to present a thorough understanding of the structural, electronic, and methodological aspects relevant to this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of an N-(C=S)-N functional group. They have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of both carbonyl and thiocarbonyl groups in acylthioureas makes them intriguing subjects for structural and computational analysis. **N,N'-bis(3-acetylphenyl)thiourea**, with its symmetric structure featuring two acetylphenyl moieties, presents a compelling candidate for theoretical investigation to elucidate its conformational preferences, electronic properties, and potential intermolecular interactions, which are crucial for understanding its chemical behavior and designing potential applications.

Molecular Structure and Crystallography

While specific crystallographic data for **N,N'-bis(3-acetylphenyl)thiourea** is not readily available in the reviewed literature, the crystal structure of the closely related compound, 3-acetyl-1-phenylthiourea, provides valuable insights into the expected molecular geometry and intermolecular interactions.

The crystal structure of 3-acetyl-1-phenylthiourea reveals the presence of intramolecular hydrogen bonds, which significantly influence its conformation.^[1] The benzene ring and the acetylthiourea fragment are nearly planar, and the dihedral angle between these planes is a key conformational parameter.^[1] In the crystal lattice, molecules are interconnected through a network of intermolecular hydrogen bonds involving N-H and C=S or C=O groups, forming distinct motifs.^[1]

Table 1: Representative Crystallographic Data for 3-Acetyl-1-phenylthiourea^[1]

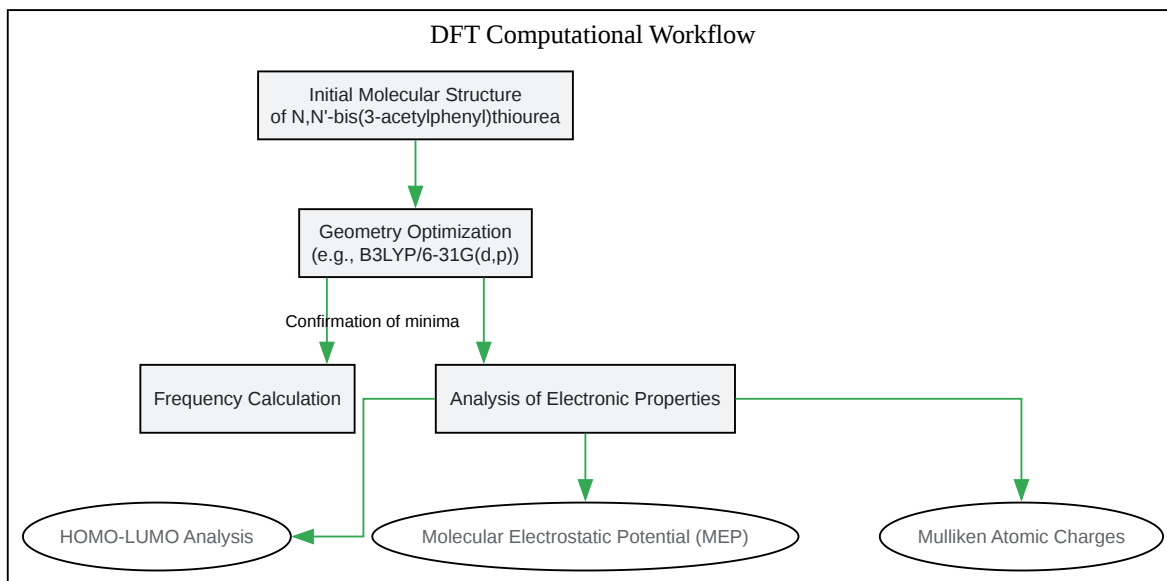
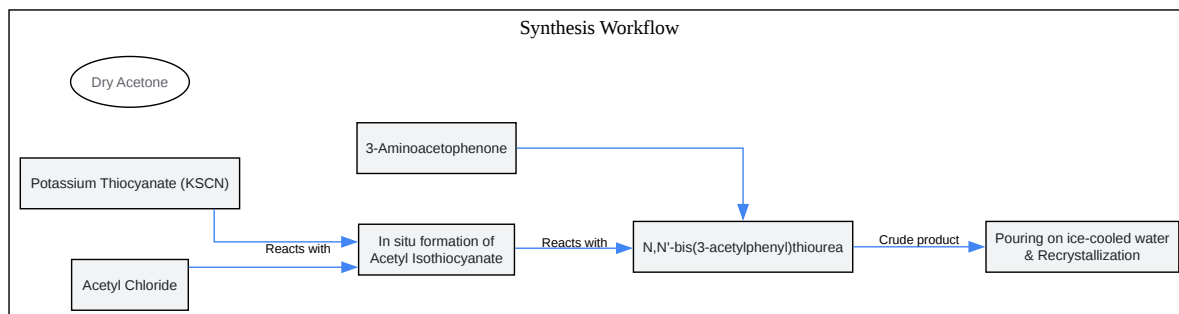
Parameter	Value (Molecule 1)	Value (Molecule 2)
Formula	C ₉ H ₁₀ N ₂ OS	C ₉ H ₁₀ N ₂ OS
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	10.1911 (2)	10.1911 (2)
b (Å)	22.5480 (4)	22.5480 (4)
c (Å)	8.9736 (2)	8.9736 (2)
β (°)	112.449 (1)	112.449 (1)
V (Å ³)	1905.77 (7)	1905.77 (7)
Z	8	8
Dihedral Angle (Benzene/acetylthiourea)	50.71 (6)°	62.79 (6)°

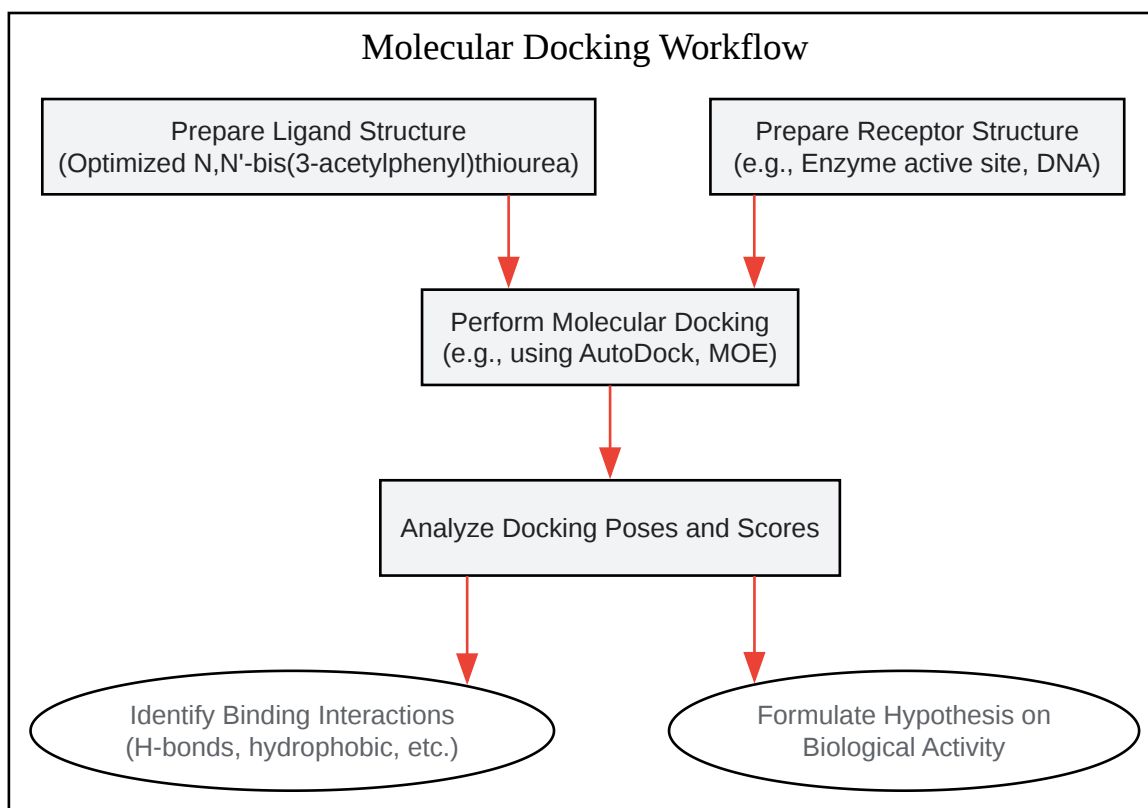
Data extracted from a study on 3-acetyl-1-phenylthiourea and presented as a representative model.

Experimental Protocols

Synthesis of Acetylphenyl Thiourea Derivatives

A general and efficient method for the synthesis of acetylphenyl thiourea derivatives involves a multi-step process, which can be adapted for the synthesis of **N,N'-bis(3-acetylphenyl)thiourea**.^[1]





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References

- 1. researchgate.net [researchgate.net]
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